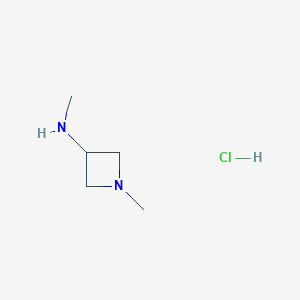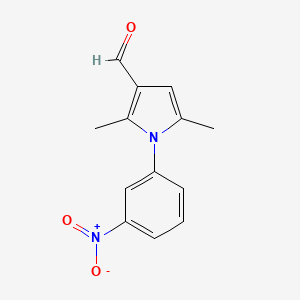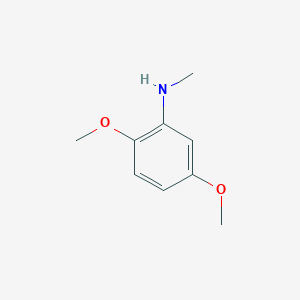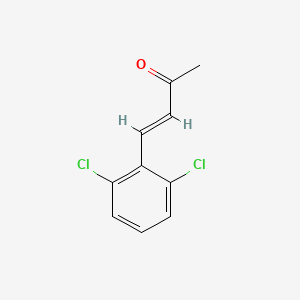
2,2-Dimethyl-3-phenylpropanenitrile
Vue d'ensemble
Description
2,2-Dimethyl-3-phenylpropanenitrile is a chemical compound with the molecular formula C11H13N . It has a molecular weight of 159.23 g/mol . This compound is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-3-phenylpropanenitrile can be represented by the SMILES stringN#CC(C)(C)CC1=CC=CC=C1 . The InChI representation is 1S/C11H13N/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 . Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 2,2-Dimethyl-3-phenylpropanenitrile .Applications De Recherche Scientifique
Controlled (Co)polymerization
2,2-Dimethyl-3-phenylpropanenitrile, particularly in the form of Dispolreg 007, has been found effective in controlling the (co)polymerization of methacrylates and styrene through nitroxide mediated polymerization (Simula et al., 2019).
Fragrance Ingredient
This compound is a member of the Aryl Alkyl Alcohols fragrance group and has been studied for its use as a fragrance ingredient. It plays a role in the fragrance structural group, contributing to various sensory aspects of consumer products (Scognamiglio et al., 2012).
Enhancing Polymerization Efficiency
It has been used to enhance the efficiency of nitroxide-mediated polymerization (NMP), both in homogeneous and heterogeneous systems. The compound's structure contributes to a higher reaction rate and efficient polymerization at lower temperatures (Ma et al., 2021).
Suspension Polymerization
This chemical plays a key role in the suspension polymerization of methacrylic monomers. It has enabled the synthesis of poly(methacrylic) resins with controlled molecular weight and complex macromolecular architectures (Ballard et al., 2017).
Safety And Hazards
This compound is classified under GHS07 for safety . The hazard statements include H319, which indicates that it causes serious eye irritation . The precautionary statements include P305 + P351 + P338, which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Propriétés
IUPAC Name |
2,2-dimethyl-3-phenylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAZXRQVMSVZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473033 | |
| Record name | 2,2-dimethyl-3-phenylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-phenylpropanenitrile | |
CAS RN |
35863-45-7 | |
| Record name | 2,2-dimethyl-3-phenylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid](/img/structure/B3025544.png)
![N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B3025546.png)
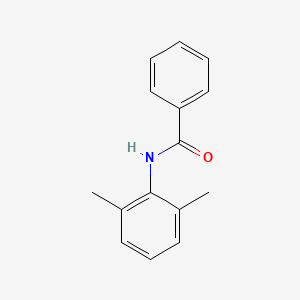
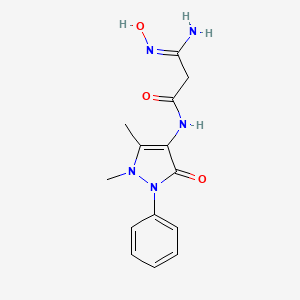
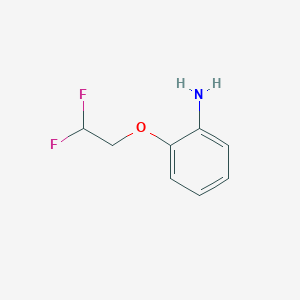
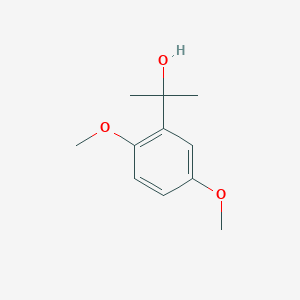
![2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3025553.png)
